molecular formula C13H11NO3 B1403959 2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1352497-18-7

2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1403959
CAS No.: 1352497-18-7
M. Wt: 229.23 g/mol
InChI Key: JNTBULPPLWKMKZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a versatile chemical scaffold designed for research and development in medicinal chemistry. This compound is part of the broader and pharmacologically significant class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, which are established privileged structures in drug discovery . The 4-carboxy functional group on the isoquinolone core is a key synthetic handle, making this building block particularly valuable for constructing diverse compound libraries via convergent multicomponent reactions . Its core structure is recognized as an important bioactive scaffold, though accessing it with molecular diversity has been a historical challenge . Primary research applications for this compound include serving as a key intermediate in the synthesis of novel molecules for investigating cancer multidrug resistance (MDR) . Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) is a major mechanism of MDR in a wide range of human tumors . Quinoline derivatives analogous to this structure have been the focus of Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies to predict and optimize inhibitory biological activity against ABCB1 . Furthermore, related 2-oxo-1,2-dihydroquinoline derivatives have demonstrated potential as apoptotic antiproliferative agents in their own right, with studies showing they can induce cell cycle arrest and exhibit significant activity against various cancer cell lines . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory investigations. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-cyclopropyl-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-10-4-2-1-3-9(10)11(13(16)17)7-14(12)8-5-6-8/h1-4,7-8H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTBULPPLWKMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by reacting a cyclopropylamine derivative with an isoquinoline-4-carboxylic acid derivative under acidic or basic conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline ring are replaced by other groups.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Synthesis Reactions: It can be synthesized through cyclization reactions involving cyclopropylamine derivatives and isoquinoline carboxylic acids under acidic or basic conditions.
  • Reactivity: The compound can undergo oxidation and reduction reactions, making it useful for generating derivatives with altered functional groups.

Biological Research

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial effects against certain pathogens.
  • Anticancer Research: Ongoing research is investigating its potential as an anticancer agent by assessing its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects: There is interest in exploring its anti-inflammatory properties, which could have implications for treating inflammatory diseases.

Medicinal Chemistry

Research is ongoing to evaluate the therapeutic potential of this compound for various diseases:

  • Mechanism of Action: The compound may interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. For instance, it might inhibit enzymes linked to inflammatory responses or cancer progression.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and other materials:

  • Pharmaceutical Development: It plays a role in the development of new drugs by serving as a precursor for more complex therapeutic agents.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it exhibited notable inhibitory effects on bacterial growth, suggesting its potential application as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Methyl and methylpropyl analogs exhibit lower molecular weights, which may correlate with better solubility .
  • Thermal Stability : The methyl derivative (105–107°C melting point) demonstrates moderate thermal stability, while data for the cyclopropyl analog remain unexplored .

Antimicrobial Activity

The methyl-substituted derivative (N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide) exhibits notable antimicrobial activity, achieving a 74% yield in synthesis. Its activity is attributed to the thiazole moiety and the electron-withdrawing keto group, which may enhance target binding . The cyclopropyl analog, with a bulkier substituent, could further modulate lipophilicity and membrane penetration.

Biological Activity

2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. With the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol, this compound is structurally characterized by its isoquinoline ring system and a cyclopropyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

PropertyValue
IUPAC Name2-cyclopropyl-1-oxoisoquinoline-4-carboxylic acid
Molecular FormulaC13H11NO3
Molecular Weight229.24 g/mol
CAS Number1352497-18-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isoquinoline have been shown to possess moderate antibacterial activity against various strains, which suggests that this compound may also share similar characteristics. In particular, studies have reported the minimum inhibitory concentration (MIC) of related compounds against pathogenic bacteria, indicating their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of isoquinoline derivatives is well-documented. The unique structural features of this compound may allow it to interact with cancer cell pathways effectively. For example, some studies have explored the ability of related compounds to inhibit key enzymes involved in cancer progression. The mechanism of action often includes the inhibition of protein kinases or other critical enzymes that regulate cell proliferation and survival . Further studies are required to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with isoquinoline structures have been investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes .

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in disease processes.
  • Receptor Binding: It may bind to receptors influencing cell signaling pathways.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Antibacterial Activity Study:
    • A series of isoquinoline derivatives were synthesized and tested for their antibacterial properties.
    • Results indicated promising activity against Gram-positive bacteria with MIC values lower than those for standard antibiotics .
  • Anticancer Activity Evaluation:
    • Isoquinoline derivatives were tested in vitro against various cancer cell lines.
    • Some compounds showed IC50 values in the micromolar range, suggesting significant anticancer potential .
  • Anti-inflammatory Research:
    • In vivo models demonstrated that certain isoquinoline derivatives reduced inflammation markers significantly when compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Emergency Procedures : In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists. Ensure eye-wash stations and safety showers are accessible .
  • Storage : Store in tightly sealed containers under dry, ventilated conditions to avoid moisture absorption or static buildup .

Q. How can researchers determine the purity of this compound?

  • Methodological Answer :

  • HPLC Analysis : Use reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm wavelength) and compare retention times against certified reference standards. Calibrate using impurity markers like desfluoro or ethylenediamine analogs (common in related quinolone derivatives) .
  • NMR Spectroscopy : Perform 1H^1H and 13C^{13}C NMR to confirm structural integrity and detect residual solvents or byproducts. Integrate peaks to quantify impurities .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :

Acidic/Basic Conditions : Expose the compound to 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify cleavage products (e.g., cyclopropyl ring opening or decarboxylation) .

Thermal Stress : Heat samples to 60–80°C in dry and humidified environments. Use TGA-DSC to assess thermal decomposition thresholds and FTIR to detect functional group changes .

  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient storage conditions.

Q. How can researchers identify and quantify degradation products of this compound during long-term storage?

  • Methodological Answer :

  • LC-HRMS Workflow :

Sample Preparation : Accelerate degradation by storing the compound at 40°C/75% relative humidity for 4–8 weeks.

Detection : Use high-resolution mass spectrometry (HRMS) in positive/negative ion modes to identify m/z values of degradation products. Compare fragmentation patterns with databases (e.g., mzCloud) .

Quantification : Develop a validated UPLC method with a calibration curve for known impurities (e.g., desfluoro derivatives) .

Q. What computational approaches are suitable for predicting the reactivity of the cyclopropyl moiety in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Dynamics Simulations : Model interactions with polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.

Data Gaps and Recommendations

  • Physical/Chemical Properties : No empirical data on melting point, solubility, or pKa were found in the evidence. Researchers should prioritize experimental determination via DSC (melting point) and shake-flask methods (solubility) .
  • Toxicology : Absence of carcinogenicity data (IARC/OSHA classifications) necessitates in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 2
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2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.